Cas no 91639-30-4 (Methyl 4-(tert-butyl)-3-iodobenzoate)

Methyl 4-(tert-butyl)-3-iodobenzoate is a substituted benzoate ester featuring both a tert-butyl group and an iodine substituent on the aromatic ring. This compound is valued for its versatility as an intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Stille couplings, where the iodine moiety serves as a reactive handle for further functionalization. The tert-butyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. Its stability and well-defined structure make it suitable for pharmaceutical and materials science research. The ester functionality also allows for further derivatization, broadening its utility in complex molecule construction.
Methyl 4-(tert-butyl)-3-iodobenzoate structure
91639-30-4 structure
Product Name:Methyl 4-(tert-butyl)-3-iodobenzoate
CAS No:91639-30-4
MF:C12H15IO2
MW:318.150776147842
CID:1030657
PubChem ID:44828962
Update Time:2025-10-31

Methyl 4-(tert-butyl)-3-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-(tert-butyl)-3-iodobenzoate
    • methyl 4-tert-butyl-3-iodobenzoate
    • DTXSID50661049
    • methyl 4-tert-butyl-3-iodo-benzoate
    • A844012
    • Methyl4-(tert-butyl)-3-iodobenzoate
    • AKOS015852341
    • FT-0652657
    • 4-tert-butyl-3-iodobenzoic acid methyl ester
    • 91639-30-4
    • DB-079111
    • Inchi: 1S/C12H15IO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
    • InChI Key: XSYXVZNTABTYRW-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)OC)C=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 318.012
  • Monoisotopic Mass: 318.012
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3A^2
  • XLogP3: 4.1

Experimental Properties

  • Density: 1.472
  • Boiling Point: 339.057°C at 760 mmHg
  • Flash Point: 158.856°C
  • Refractive Index: 1.555

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Methyl 4-(tert-butyl)-3-iodobenzoate Suppliers

Amadis Chemical Company Limited
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(CAS:91639-30-4)Methyl 4-(tert-butyl)-3-iodobenzoate
Order Number:A844012
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:01
Price ($):178.0
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Additional information on Methyl 4-(tert-butyl)-3-iodobenzoate

Methyl 4-(tert-Butyl)-3-Iodobenzoate: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis

Methyl 4-(tert-butyl)-3-iodobenzoate (CAS No. 91639-30-4) is a valuable organic compound that has gained significant attention in the fields of pharmaceutical and chemical synthesis due to its unique structural features and versatile reactivity. This compound, also known as 4-(tert-butyl)-3-iodobenzoic acid methyl ester, is a key intermediate in the development of various bioactive molecules and pharmaceuticals.

The chemical structure of methyl 4-(tert-butyl)-3-iodobenzoate consists of a benzene ring substituted with a tert-butyl group at the 4-position and an iodine atom at the 3-position, with a methyl ester group attached to the carboxylic acid moiety. This combination of functional groups provides a rich platform for further chemical transformations, making it an essential building block in synthetic chemistry.

One of the primary applications of methyl 4-(tert-butyl)-3-iodobenzoate is in the synthesis of biologically active compounds. The iodine atom at the 3-position can be readily replaced through various cross-coupling reactions, such as Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination. These reactions enable the introduction of a wide range of functional groups, including aryl, alkyl, and heterocyclic moieties, thereby expanding the chemical diversity of the final products.

Recent research has highlighted the importance of methyl 4-(tert-butyl)-3-iodobenzoate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer properties. The tert-butyl group at the 4-position contributes to the lipophilicity and metabolic stability of these derivatives, enhancing their pharmacological profiles.

In addition to its pharmaceutical applications, methyl 4-(tert-butyl)-3-iodobenzoate is also used in materials science and organic synthesis. Its ability to undergo efficient cross-coupling reactions makes it a valuable precursor for the synthesis of advanced materials, such as polymers and organic semiconductors. The versatility of this compound has led to its widespread use in academic and industrial research settings.

The synthesis of methyl 4-(tert-butyl)-3-iodobenzoate typically involves several steps. One common approach is to start with 4-(tert-butyl)benzoic acid, which is then converted to its methyl ester using methanol and an acid catalyst. The resulting methyl ester is subsequently iodinated at the 3-position using an appropriate iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). This synthetic route provides high yields and good purity, making it suitable for large-scale production.

The physical properties of methyl 4-(tert-butyl)-3-iodobenzoate are well-characterized. It is a white crystalline solid with a melting point ranging from 105°C to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but has limited solubility in water. These properties make it easy to handle and purify using standard techniques such as recrystallization and column chromatography.

In terms of safety and handling, while methyl 4-(tert-butyl)-3-iodobenzoate is not classified as a hazardous material under current regulations, it should be handled with care in a well-ventilated area. Proper personal protective equipment (PPE) should be worn during handling to minimize exposure risks.

The market demand for methyl 4-(tert-butyl)-3-iodobenzoate continues to grow due to its wide range of applications in pharmaceuticals, materials science, and organic synthesis. Leading chemical suppliers offer high-purity grades of this compound to meet the stringent requirements of research and industrial applications.

In conclusion, methyl 4-(tert-butyl)-3-iodobenzoate (CAS No. 91639-30-4) is a highly versatile intermediate that plays a crucial role in various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable tool for researchers and chemists working on the development of new drugs, materials, and synthetic methods. As research in these areas continues to advance, the importance of this compound is likely to increase further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:91639-30-4)Methyl 4-(tert-butyl)-3-iodobenzoate
A844012
Purity:99%
Quantity:1g
Price ($):178.0
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